molecular formula C16H16O3 B3154772 Hydroxy(4-methylphenyl)phenylacetic acid methyl ester CAS No. 78430-35-0

Hydroxy(4-methylphenyl)phenylacetic acid methyl ester

Cat. No. B3154772
CAS RN: 78430-35-0
M. Wt: 256.3 g/mol
InChI Key: LZVNPXGXPIHQTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . Another related compound, Methyl phenylacetate, is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of base .

Scientific Research Applications

Chemical Modification and Polymer Applications

Chemical modification of biopolymers like xylan has shown the potential for creating ethers and esters with specific properties, highlighting the relevance of ester functionalities in designing biocompatible materials. Xylan esters, for example, have been synthesized for various applications, including drug delivery, due to their ability to form nanoparticles and their antimicrobial properties. This suggests the potential utility of hydroxy(4-methylphenyl)phenylacetic acid methyl ester in similar biomedical applications, where its ester group could play a critical role in the development of novel drug delivery systems or antimicrobial agents (Petzold-Welcke et al., 2014).

Antioxidant Properties and Structural Activity Relationships

The structure-activity relationship (SAR) studies of hydroxycinnamic acids (HCAs), which share a phenolic core structure with hydroxy(4-methylphenyl)phenylacetic acid methyl ester, have highlighted the critical role of unsaturated bonds and hydroxyl groups in conferring antioxidant activity. Such insights suggest that modifications in the aromatic ring or the esterification of carboxylic groups could significantly impact the antioxidant potential of related compounds. The potential of hydroxy(4-methylphenyl)phenylacetic acid methyl ester to serve as a lead compound for antioxidant applications could thus be inferred, pending further investigation into its specific SARs (Razzaghi-Asl et al., 2013).

Biotechnological and Environmental Applications

Lactic acid production from biomass is an example of utilizing organic compounds for sustainable chemical production. Derivatives of lactic acid, another hydroxycarboxylic acid, have been explored for the synthesis of biodegradable polymers and other chemicals, highlighting the broader relevance of carboxylic acid esters in green chemistry and biotechnology. This aligns with the potential applications of hydroxy(4-methylphenyl)phenylacetic acid methyl ester in similar contexts, where its chemical structure could be leveraged for the synthesis of environmentally friendly materials or chemicals (Gao et al., 2011).

properties

IUPAC Name

methyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-8-10-14(11-9-12)16(18,15(17)19-2)13-6-4-3-5-7-13/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVNPXGXPIHQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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